molecular formula C7H13N3OS B1305518 5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine CAS No. 299937-61-4

5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine

Cat. No.: B1305518
CAS No.: 299937-61-4
M. Wt: 187.27 g/mol
InChI Key: NYONJKZIQKEVTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine is a heterocyclic compound with the molecular formula C7H13N3OS and a molecular weight of 187.26 g/mol This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Safety and Hazards

This compound is intended for research and development use only, under the supervision of a technically qualified individual .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a thiocarbonyl compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy-ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro or tetrahydro derivatives of the thiadiazole ring.

    Substitution: Various substituted thiadiazole derivatives, depending on the nucleophile used.

Scientific Research Applications

5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This compound may also interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Methoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine
  • 5-(2-Ethoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine
  • 5-(2-Butoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine

Uniqueness

Compared to its analogs with different alkoxy groups, this compound may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-(2-propoxyethyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3OS/c1-2-4-11-5-3-6-9-10-7(8)12-6/h2-5H2,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYONJKZIQKEVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779285
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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